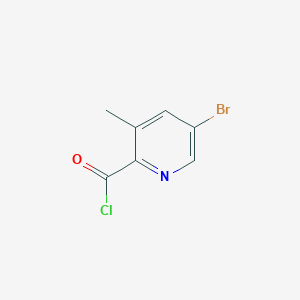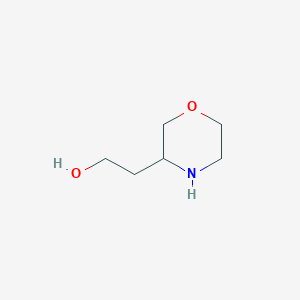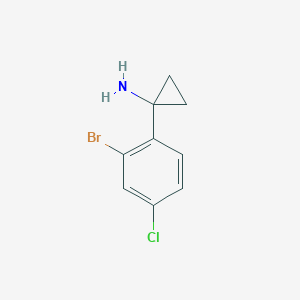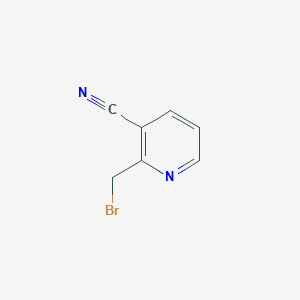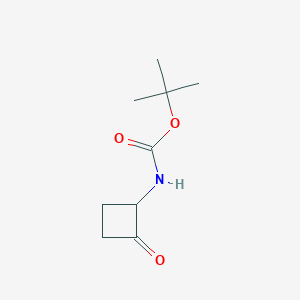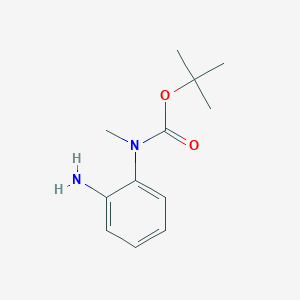
(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester
Descripción general
Descripción
“(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester” is a chemical compound that is extensively employed as a masked carboxyl group surrogate in peptide chemical synthesis . It is also known by other names such as “TERT-BUTYL (2-HYDROXYETHYL)CARBAMATE”, “BOC-ETHANOLAMINE”, “BOC-GLYCINOL”, “N-BOC-ETHANOLAMINE”, “BOC-GLY-OL”, “2- (N-tert-butoxycarbonylamino)ethanol”, “N-BOC-AMINOETHANOL”, “2-Boc-ethanolamine”, “N- (TERT-BUTOXYCARBONYL)ETHANOLAMINE”, and "(2-HYDROXY-ETHYL)-CARBAMIC ACID TERT-BUTYL ESTER" .
Synthesis Analysis
The synthesis of “(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester” involves the reaction of protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The molecular structure of “(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester” can be analyzed using NMR spectroscopy. The tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .Chemical Reactions Analysis
The chemical reactions involving “(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester” are complex and can involve a variety of other compounds. For example, it can be used to tag proteins with probes that can be observed with high sensitivity by NMR spectroscopy .Aplicaciones Científicas De Investigación
Peptide Chemical Synthesis
- Scientific Field : Bioorganic Chemistry
- Application Summary : This compound is used in the preparation of t-butyl esters of Nα-protected amino acids . These esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
- Methods and Procedures : The preparation proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .
- Results and Outcomes : The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .
NMR Studies of Macromolecular Complexes
- Scientific Field : Biomolecular NMR
- Application Summary : The tert-butyl group of this compound can be used as a probe for NMR studies of macromolecular complexes .
- Methods and Procedures : The tert-butyl groups are attached at single cysteines of fragments of synaptotagmin-1, complexin-1 and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide or tert-butyl acrylate .
- Results and Outcomes : The tert-butyl resonances of the tagged proteins were generally sharp and intense, although tert-butyl groups attached with BDSNB had a tendency to exhibit somewhat broader resonances .
Nanomaterial Synthesis
- Scientific Field : Nanotechnology
- Application Summary : While not specific to “(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester”, nanomaterials often utilize a broad spectrum of compounds for their synthesis . These materials have at least one dimension in the range of 1 to 100 nm and can be produced with outstanding magnetic, electrical, optical, mechanical, and catalytic properties .
- Methods and Procedures : The properties of nanomaterials can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization .
- Results and Outcomes : Exceptionally high surface areas can be achieved through the rational design of nanomaterials .
Photocatalytic Amino Acid Modification
- Scientific Field : Organic Chemistry
- Application Summary : Photocatalysis has recently emerged as a mild approach for amino acid modification, generating a sizable toolbox of reactions capable of modifying almost all of the canonical amino acids .
- Methods and Procedures : Photoredox-catalysed methods are suitable for individual amino acid modification, and the mild conditions can also allow for application of the chemistry to peptides, or even proteins .
- Results and Outcomes : These reactions are characterised by their mild, physiologically compatible conditions, greatly enhancing their usefulness for amino acid modification .
Construction of Amino-Functionalized Covalent Organic Frameworks
- Scientific Field : Materials Science
- Application Summary : Amino-functionalized covalent organic frameworks (COFs) have been constructed for catalytic applications . Functionalization of COFs with specific groups will endow them special characteristics, and further complexation with transition metals may improve their catalytic performance and widen their applications .
- Methods and Procedures : An amino-functionalized covalent organic framework was constructed by the facile reduction in TpPa–NO2 and took it as a carrier for transition metal ion Cu (II) to yield a hybrid Cu–COF .
- Results and Outcomes : The framework TpPa–NH2 has potential application in alkali-catalyzed reactions, while the hybrid Cu–COF displayed satisfactory catalytic performance both in selective oxidation of styrene and the reduction in 4-nitrophenol to 4-aminophenol .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(2-aminophenyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9(10)13/h5-8H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLGWHNBBXMGRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697616 | |
| Record name | tert-Butyl (2-aminophenyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester | |
CAS RN |
885270-83-7 | |
| Record name | tert-Butyl (2-aminophenyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 885270-83-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








